5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol 5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 403990-80-7
VCID: VC5653591
InChI: InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,14,17)
SMILES: CCN1C(=NNC1=S)COC2=CC=CC=C2Cl
Molecular Formula: C11H12ClN3OS
Molecular Weight: 269.75

5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS No.: 403990-80-7

Cat. No.: VC5653591

Molecular Formula: C11H12ClN3OS

Molecular Weight: 269.75

* For research use only. Not for human or veterinary use.

5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol - 403990-80-7

Specification

CAS No. 403990-80-7
Molecular Formula C11H12ClN3OS
Molecular Weight 269.75
IUPAC Name 3-[(2-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,14,17)
Standard InChI Key IUWXNWDFGZNIOI-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)COC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

5-[(2-Chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring substituted with a 2-chlorophenoxy methyl group at position 5 and an ethyl group at position 4. Key identifiers include:

PropertyValue
CAS Number403990-80-7
Molecular FormulaC₁₁H₁₂ClN₃OS
Molecular Weight269.75 g/mol
SMILESCCN1C(=NNC1=S)COC2=CC=CC=C2Cl
InChIKeyIUWXNWDFGZNIOI-UHFFFAOYSA-N

The compound’s structure includes a triazole core (1,2,4-triazole), a thiol (-SH) group at position 3, and a 2-chlorophenoxy methyl substituent. The ethyl group at position 4 enhances lipophilicity, potentially influencing bioavailability.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step reactions, leveraging strategies common to triazole chemistry:

Key Synthetic Routes

  • Cyclization of Hydrazides

    • Precursor: Ethyl-2-(2-chlorophenoxy)acetate undergoes hydrazinolysis to form a hydrazide intermediate.

    • Cyclization: Reaction with thiosemicarbazide or analogous reagents under alkaline conditions yields the triazole-thiol core .

    • Alkylation: Introduction of the ethyl group at position 4 via nucleophilic substitution or alkylation reactions .

  • Microwave-Assisted Synthesis

    • Efficiency: Controlled microwave irradiation reduces reaction times and improves yields (e.g., <1 hour vs. traditional methods) .

Comparison of Synthetic Approaches

MethodYieldReaction TimeKey Reagents
Alkylation/Aminomethylation65–79%3–6 hoursAlkyl halides, NaOH
Microwave-Assisted68–79%<1 houri-Propanol, NaOH

Physical and Chemical Properties

Stability and Reactivity

  • Thiol Group: The -SH moiety participates in redox reactions and may act as a leaving group in further derivatization.

  • Chlorophenoxy Substituent: Enhances electron-withdrawing effects, influencing acidity and solubility.

Spectroscopic Data

  • ¹H-NMR: Aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.2–1.5 ppm), and thiol protons (broad singlet at δ 3.5–4.5 ppm) .

  • IR: S-H stretch (~2500 cm⁻¹) and C=N/C-S vibrations (~1590–1600 cm⁻¹) .

CompoundSubstituentsReported Activity
5-[(4-Cl-phenoxy)methyl]-4-phenyl-triazole-3-thiol4-Cl-phenoxy, phenylAnti-acetylcholinesterase
5-[(2-Cl-phenoxy)methyl]-4-ethyl-triazole-3-thiol2-Cl-phenoxy, ethylHypothetical anticancer

Applications and Future Directions

Pharmaceutical Development

  • Anticancer Prodrugs: The ethyl group could be modified to enhance solubility or target-specific delivery.

  • Antifungal Agents: Derivatives with optimized substituents may address resistant fungal strains.

Agricultural Use

  • Pesticides: Triazole-thiols are explored as fungicides due to their ability to inhibit fungal cytochrome P450 enzymes .

Research Gaps

  • In Vivo Studies: No data exist on pharmacokinetics (absorption, distribution, metabolism, excretion) or toxicity.

  • Target Validation: Further studies are needed to confirm enzyme interactions (e.g., KasA inhibition in M. tuberculosis).

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